Enantioselective Potency Advantage
The pharmacological activity of manidipine is stereospecific, with the (S)-enantiomer demonstrating 30–80 times greater potency than the (R)-enantiomer in antihypertensive action and radioligand binding assays [1]. Patch-clamp experiments further revealed that the S-enantiomer displays a faster onset of action and produces greater calcium channel blockade than the R-enantiomer [2].
| Evidence Dimension | Relative antihypertensive potency and calcium channel blockade |
|---|---|
| Target Compound Data | (S)-Manidipine: 30–80× more potent than (R)-enantiomer |
| Comparator Or Baseline | (R)-Manidipine: reference potency = 1× |
| Quantified Difference | 30–80 fold higher potency for (S)-enantiomer |
| Conditions | In vivo antihypertensive action in animal models; radioligand binding assay |
Why This Matters
This large potency differential confirms that the (S)-enantiomer is the primary active pharmaceutical ingredient; procurement of the pure (S)-enantiomer ensures maximal pharmacological effect per unit dose, potentially reducing required dosage and off-target exposure.
- [1] Kajino M, et al. Antihypertensive effect of manidipine enantiomers. Japanese Pharmacology and Therapeutics. 1989;17:2251-2256. View Source
- [2] Valenzuela C, et al. Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. Eur J Pharmacol. 1999;375(1-3):223-31. View Source
